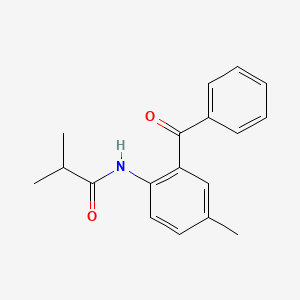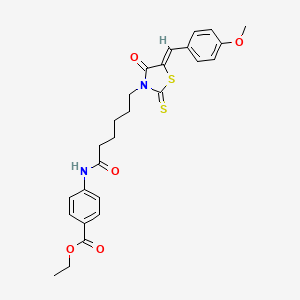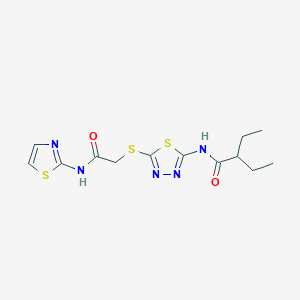![molecular formula C20H20N6O2 B2784177 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 1798623-93-4](/img/structure/B2784177.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a benzotriazole, a benzoxazole, and a pyrrolidine . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . Another synthesis involved the treatment of Schiff’s base with Maleic anhydride in dry conditions using Microwave Irradiation .Molecular Structure Analysis
The molecular structure of similar compounds has been established by techniques such as NMR and MS analysis . The electronic and molecular structures were elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been dedicated to the synthesis and insecticidal assessment of novel heterocycles, including the target compound, highlighting its utility in creating derivatives with potential insecticidal properties against specific pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Furthermore, studies have synthesized a library of compounds related to the target chemical to investigate their in vitro antimicrobial activity against bacterial and fungal strains, revealing some compounds exhibit significant antibacterial and antifungal properties (Pandya et al., 2019).
Antimicrobial Activity
Another study focused on the synthesis of novel sulphonamide derivatives incorporating the target compound for evaluating their antimicrobial activity. The findings suggest some of these compounds show promising inhibitory effects on different cell lines, indicating potential for further development into antimicrobial agents (Fahim & Ismael, 2019).
Heterocyclic Synthesis
Research into the acylation of heteroaromatic amines has led to the efficient synthesis of a new class of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives, showcasing the versatility of the target compound in facilitating heterocyclic synthesis (Ibrahim et al., 2011).
Heterocyclization Reactions
The target compound has also been involved in heterocyclization reactions, specifically in the synthesis of pyrrolidinone, pyrimido[1,2-a]benzimidazoles, and 1,2,4-triazolo[4,3-a]pyrimidine, illustrating its role in generating diverse heterocyclic structures (Bouillon et al., 1995).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For example, similar compounds have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Propiedades
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c27-19(13-26-17-9-3-1-7-15(17)23-24-26)21-12-14-6-5-11-25(14)20-22-16-8-2-4-10-18(16)28-20/h1-4,7-10,14H,5-6,11-13H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJLVLFUORAJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CN4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[1-(2-Chloroacetyl)piperidin-3-yl]-1H-pyrazol-4-yl]benzamide](/img/structure/B2784094.png)


![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2784099.png)


![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2784102.png)
methanone](/img/structure/B2784103.png)

![8-(4-fluorobenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2784107.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}oxane-4-carboxamide](/img/structure/B2784111.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2784114.png)